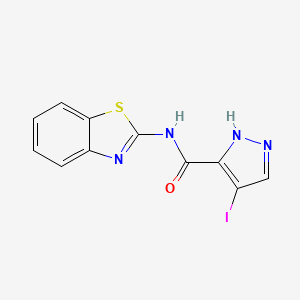

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IN4OS/c12-6-5-13-16-9(6)10(17)15-11-14-7-3-1-2-4-8(7)18-11/h1-5H,(H,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDQCPMCSOCQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=NN3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with carbon disulfide and subsequent cyclization.

Iodination of Pyrazole: The pyrazole ring is iodinated using iodine and a suitable oxidizing agent.

Coupling Reaction: The benzothiazole and iodinated pyrazole are coupled using a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole moiety.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

Oxidation Products: Oxidized derivatives of the benzothiazole moiety.

Reduction Products: Reduced forms of the benzothiazole or pyrazole rings.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.

Biological Studies: Used in studies to understand its interaction with various biological targets.

Material Science: Explored for its potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also contribute to the compound’s biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazol-2-yl Carboxamides with Alternative Heterocycles

- 1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide ():

- Structural Differences : Replaces the pyrazole with a piperidine ring and introduces a 6-chloro substituent on benzothiazole.

- Implications :

- The 6-chloro substituent may increase lipophilicity (higher logP) and alter electronic properties, favoring interactions with hydrophobic protein pockets.

- No activity data is provided, but chlorine’s electron-withdrawing nature could modulate reactivity compared to iodine .

Triazole-Benzothiazole Hybrids with Antimicrobial Activity

- 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazoles (): Structural Differences: Substitutes pyrazole with a 1,2,4-triazole and incorporates varied substituents (e.g., 6-fluoro, 6-methyl, 6-nitro) on benzothiazole. Key Findings:

- 6-Fluoro and 6-methyl derivatives : Demonstrated potent activity against Gram-positive bacteria (S. aureus, S. pyogenes), comparable to ampicillin.

- 6-Nitro derivative : Showed selective antitubercular activity against M. tuberculosis.

- Relevance to Target Compound :

- Substituent position and electronic effects (e.g., nitro’s strong electron-withdrawing nature) critically influence bioactivity. The 4-iodo group in the target compound may similarly enhance binding to bacterial targets but with reduced solubility due to iodine’s size and hydrophobicity .

Other Benzothiazole Carboxamides with Diverse Substituents

- N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide ():

- Structural Differences : Features a 6-ethoxy group on benzothiazole and a fluorinated alkoxy side chain on the benzamide.

- Implications :

- The ethoxy group enhances electron-donating effects, contrasting with the iodine’s electron-withdrawing character.

- Fluorinated chains may improve metabolic stability and membrane permeability, suggesting that the target compound’s iodine could offer similar benefits but with distinct steric constraints .

Comparative Analysis Table

| Compound | Core Structure | Benzothiazole Substituent | Heterocycle Substituent | Key Properties/Activities |

|---|---|---|---|---|

| Target Compound | Benzothiazole-pyrazole | None | 4-Iodo-pyrazole | Hypothesized high lipophilicity, potential antimicrobial activity |

| 1-Acetyl-N-(6-chloro-benzothiazol-2-yl)-4-piperidinecarboxamide | Benzothiazole-piperidine | 6-Chloro | Piperidine | Increased basicity, unstudied activity |

| 6-Fluoro-triazole-benzothiazole derivative | Benzothiazole-triazole | 6-Fluoro | 4-Substituted triazole | Gram-positive antibacterial activity |

| N-(6-Ethoxy-benzothiazol-2-yl)-fluorinated benzamide | Benzothiazole-benzamide | 6-Ethoxy | Fluorinated alkoxy | Enhanced metabolic stability |

Research Findings and Hypotheses

- Antimicrobial Potential: The target compound’s iodine substituent may confer activity against resistant bacterial strains, akin to nitro-substituted benzothiazoles in antitubercular agents .

- Solubility Challenges : Iodo-substituted pyrazoles are likely less soluble than fluoro or methoxy analogs, necessitating formulation optimization for in vivo studies.

- Electronic Effects : The iodine atom’s polarizability could enhance binding to electron-rich biological targets, such as bacterial enzymes or DNA gyrase.

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

- Molecular Formula : C11H7IN4OS

- Molecular Weight : 370.16895 g/mol

- CAS Number : 491830-12-7

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with pyrazole carboxamides. The introduction of iodine at the 4-position enhances the compound's reactivity and biological profile.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties. A study highlighted that various pyrazole derivatives have shown effective inhibition against BRAF(V600E), a common mutation in melanoma, as well as other cancer-related targets such as EGFR and Aurora-A kinase .

Antibacterial and Antifungal Activity

Several studies have reported the antibacterial and antifungal activities of similar pyrazole derivatives. For instance, compounds derived from benzothiazole and pyrazole scaffolds demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Iodine Substitution | Enhances lipophilicity and may improve cellular uptake |

| Benzothiazole Ring | Contributes to bioactivity through π–π stacking interactions |

| Carboxamide Group | Essential for hydrogen bonding interactions with biological targets |

Case Studies

- Antitumor Efficacy : A recent study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. This compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent antitumor activity .

- Antimicrobial Activity : In another investigation focusing on the antimicrobial properties of benzothiazole derivatives, this compound showed significant inhibition zones against both bacterial and fungal pathogens in disc diffusion assays .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Formation of the pyrazole ring through cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under reflux conditions (e.g., in ethanol or DMF) .

- Step 2 : Introduction of the iodine substituent at the 4-position of the pyrazole via electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents .

- Step 3 : Coupling of the pyrazole intermediate with 2-amino-1,3-benzothiazole using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Q. How is the compound characterized to confirm structural integrity?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of iodine substitution and amide bond formation (e.g., downfield shifts for pyrazole C-4 and benzothiazole NH protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 403.92 g/mol for CHINOS) .

- Infrared (IR) Spectroscopy : Peaks at 1670–1690 cm (amide C=O stretch) and 650–680 cm (C-I stretch) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to biological targets?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., EGFR or JAK2). The iodine atom’s polarizability enhances hydrophobic pocket binding .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence (>80% occupancy) .

- Data Contradiction : Some studies report iodine’s steric bulk reduces binding in flexible active sites, necessitating substituent optimization (e.g., replacing iodine with smaller halogens) .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Case Example : Conflicting IC values (e.g., 0.5 μM vs. 2.3 μM for kinase inhibition) may arise from:

- Assay Variability : Differences in ATP concentrations (10 μM vs. 100 μM) or incubation times .

- Solubility Issues : Use of DMSO >1% (v/v) can artificially reduce activity; validate with LC-MS for compound integrity .

- Resolution : Standardize protocols (e.g., Eurofins KinaseProfiler) and include positive controls (e.g., staurosporine) to normalize inter-lab variability .

Q. How does the iodine substituent influence metabolic stability in vitro?

- Experimental Design :

- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS.

- Key Findings : Iodine’s electronegativity slows oxidative metabolism (t = 45 min vs. 15 min for chloro analogs) but increases glucuronidation risk at the amide group .

- Optimization : Introduce electron-donating groups (e.g., methyl) on the benzothiazole to balance stability and solubility .

Key Challenges and Future Directions

- Synthetic Scalability : Optimize iodine introduction to avoid column chromatography (e.g., flow chemistry) .

- Toxicity Profiling : Address potential off-target effects via kinome-wide screening (≥400 kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.